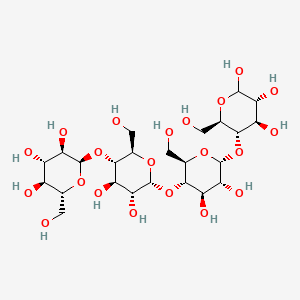

Maltotetraose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'amylotetraose peut être synthétisé par hydrolyse enzymatique de l'amidon à l'aide d'amylases spécifiques. Le processus implique la dégradation de l'amidon en oligosaccharides plus petits, y compris l'amylotetraose . Les conditions de réaction comprennent généralement un pH et une température contrôlés pour optimiser l'activité enzymatique.

Méthodes de production industrielle : La production industrielle d'amylotetraose implique l'utilisation de procédés de fermentation microbienne. Des micro-organismes tels que Bacillus stearothermophilus sont utilisés pour produire des amylases qui catalysent la formation d'amylotetraose à partir de substrats d'amidon . Le processus est effectué dans des bioréacteurs dans des conditions contrôlées pour assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions : L'amylotetraose subit diverses réactions chimiques, notamment :

Hydrolyse : Catalysée par les amylases, décomposant l'amylotetraose en unités de glucose plus petites.

Oxydation : Peut être oxydé pour former des dérivés d'acide gluconique dans des conditions spécifiques.

Réactifs et conditions courants :

Hydrolyse : Des enzymes telles que l'α-amylase et la glucoamylase sont couramment utilisées.

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou des oxydases spécifiques peuvent être utilisés.

Principaux produits formés :

Hydrolyse : Produit du glucose et du maltose.

Oxydation : Forme de l'acide gluconique et de ses dérivés.

Applications De Recherche Scientifique

L'amylotetraose a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme substrat pour l'étude de la cinétique enzymatique et du métabolisme des glucides.

Biologie : Joue un rôle dans la compréhension des voies métaboliques des glucides dans divers organismes.

Médecine : Investigé pour son potentiel dans la modulation des réponses immunitaires et comme prébiotique.

5. Mécanisme d'action

L'amylotetraose exerce ses effets principalement par son interaction avec des enzymes spécifiques. Il sert de substrat à l'α-amylase, qui catalyse son hydrolyse en unités de glucose plus petites . Cette interaction est cruciale pour étudier la dégradation enzymatique des glucides et comprendre les voies métaboliques impliquées.

Composés similaires :

Maltotriose : Un trisaccharide composé de trois unités de glucose liées par des liaisons glycosidiques α-1,4.

Maltopentaose : Un pentasaccharide avec cinq unités de glucose liées par des liaisons glycosidiques α-1,4.

Comparaison :

Mécanisme D'action

Amylotetraose exerts its effects primarily through its interaction with specific enzymes. It serves as a substrate for α-amylase, which catalyzes its hydrolysis into smaller glucose units . This interaction is crucial for studying the enzymatic breakdown of carbohydrates and understanding the metabolic pathways involved.

Comparaison Avec Des Composés Similaires

Maltotriose: A trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds.

Maltopentaose: A pentasaccharide with five glucose units linked by α-1,4 glycosidic bonds.

Comparison:

Propriétés

Numéro CAS |

1263-76-9 |

|---|---|

Formule moléculaire |

C24H42O21 |

Poids moléculaire |

666.6 g/mol |

Nom IUPAC |

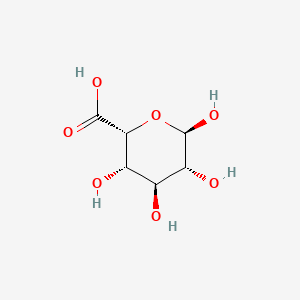

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-/m1/s1 |

Clé InChI |

LUEWUZLMQUOBSB-AYQJAVFRSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)

![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B10764046.png)

![2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B10764049.png)

![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B10764059.png)

![N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide](/img/structure/B10764129.png)